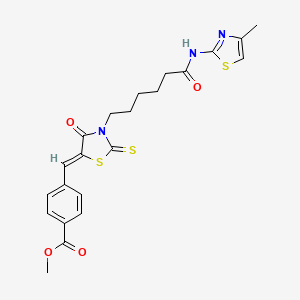
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide scavenger that has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide works by scavenging nitric oxide, which is a signaling molecule involved in a variety of physiological processes. Nitric oxide is produced by a variety of cell types, including endothelial cells, macrophages, and neurons. It plays a role in regulating blood pressure, inflammation, and neurotransmission. This compound works by binding to nitric oxide and preventing it from interacting with its target molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as to reduce inflammation in models of arthritis. It has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of using this compound is that it is a nitric oxide scavenger, which means that it may have off-target effects on other signaling pathways. Additionally, its effectiveness may be dependent on the concentration used, which can be difficult to control.
将来の方向性
There are several future directions for research on N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. One area of interest is in studying its effects on the microbiome. Nitric oxide plays a role in regulating the gut microbiome, and this compound may have an impact on this process. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, this compound may be useful in the development of new anti-cancer therapies, by targeting the nitric oxide signaling pathway.
合成法
The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves the reaction of 5-(propylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified by recrystallization. The yield of this reaction is typically around 60%.
科学的研究の応用
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been used in a variety of scientific research applications. It has been shown to be an effective nitric oxide scavenger, which makes it useful for studying the role of nitric oxide in biological systems. It has also been used to study the effects of nitric oxide on the cardiovascular system, as well as its role in inflammation and cancer.
特性
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSKONWHNXHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)
![Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2901916.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2901918.png)
![2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2901920.png)




![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2901926.png)
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901927.png)

![2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2901930.png)